2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride is a chemical compound with significant applications in various fields, including medicinal chemistry and agrochemicals. It is known for its unique structural features, which include a difluoromethyl group and a benzo[d]oxazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzo[d]oxazole ring . The final step involves the sulfonylation of the benzo[d]oxazole ring using sulfonyl chloride reagents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of metal catalysts and environmentally benign solvents to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzo[d]oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The sulfonyl chloride group can undergo hydrolysis to form sulfonic acids, which further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-(Difluoromethyl)sulfonylbenzo[d]oxazole: Lacks the chloride group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride is unique due to its combination of a difluoromethyl group, a benzo[d]oxazole ring, and a sulfonyl chloride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H4ClF2NO3S |
---|---|
Molekulargewicht |
267.64 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF2NO3S/c9-16(13,14)5-3-1-2-4-6(5)12-8(15-4)7(10)11/h1-3,7H |
InChI-Schlüssel |
UMAZYVVFOGDTFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(O2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.